1,2-Dibromocyclopentene
CAS No.: 75415-78-0
Cat. No.: VC2197844
Molecular Formula: C5H6Br2
Molecular Weight: 225.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75415-78-0 |
---|---|
Molecular Formula | C5H6Br2 |
Molecular Weight | 225.91 g/mol |
IUPAC Name | 1,2-dibromocyclopentene |
Standard InChI | InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 |
Standard InChI Key | PNWFXPGGROADNS-UHFFFAOYSA-N |
SMILES | C1CC(=C(C1)Br)Br |
Canonical SMILES | C1CC(=C(C1)Br)Br |
Introduction
Physical and Chemical Properties
1,2-Dibromocyclopentene possesses a unique set of physical and chemical properties that make it useful in chemical research. Below is a comprehensive table detailing its key properties:
Property | Value |
---|---|
CAS Number | 75415-78-0 |
Molecular Formula | C5H6Br2 |
Molecular Weight | 225.909 g/mol |
Density | 2.1±0.1 g/cm³ |
Boiling Point | 219.9±0.0 °C at 760 mmHg |
Flash Point | 78.9±26.6 °C |
Exact Mass | 223.883606 |
LogP | 3.22 |
Vapor Pressure | 0.2±0.4 mmHg at 25°C |
Index of Refraction | 1.635 |
Recommended Storage Condition | 2-8°C |
The structure of 1,2-Dibromocyclopentene consists of a five-membered cyclopentene ring with two bromine atoms attached to adjacent carbon atoms. This structural arrangement contributes to its chemical reactivity, particularly in substitution and elimination reactions . The compound has a relatively high boiling point of 219.9°C at 760 mmHg, which reflects the presence of the heavier bromine atoms and their influence on intermolecular forces .
Synthesis Methods
The synthesis of 1,2-Dibromocyclopentene can be achieved through several methods. One common approach involves the bromination of cyclopentene, which proceeds via an electrophilic addition mechanism. In this reaction, a brominating agent such as bromine (Br2) is used, typically in an inert solvent.
The reaction follows these steps:
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The bromine molecule approaches the π-bond of cyclopentene
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An electrophilic addition occurs across the double bond
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The result is the formation of 1,2-Dibromocyclopentene
Chemical Reactivity
1,2-Dibromocyclopentene exhibits versatile chemical reactivity, particularly in functionalization reactions. Research by Despotopoulou has explored several key reactions:
Selective Mono-functionalization
The compound can undergo selective Br/Mg-exchange reactions using reagents like iPrMgCl·LiCl. This exchange generates a β-bromocyclopentenylmagnesium reagent, which can subsequently react with various electrophiles . This reaction pathway allows for selective mono-functionalization of the starting material, providing a valuable method for creating more complex molecules with specific substitution patterns .
1,2-Difunctionalization
In the presence of a secondary alkylmagnesium halide and a copper catalyst like Li2CuCl4, 1,2-Dibromocyclopentene undergoes bromine substitution, followed by reaction with electrophiles . This method provides access to 1,2-difunctionalized cyclopentenes, expanding the synthetic utility of the starting material. The copper-mediated reactions have been particularly useful for introducing carbon-carbon bonds at both positions previously occupied by bromine atoms .
Mechanistic Studies
Mechanistic studies on these reactions have provided insights into the reaction pathways and intermediates involved. Understanding these mechanisms is crucial for developing selective and efficient transformations of 1,2-Dibromocyclopentene. Research conducted at Ludwig-Maximilians-Universität Munich has contributed significantly to elucidating these reaction mechanisms .
Applications in Chemical Research
1,2-Dibromocyclopentene serves as a valuable building block in organic synthesis due to its functional group pattern and reactivity.
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